2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one
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Overview
Description
2-Amino-9-(((2-hydroxyethyl)thio)methyl)-1H-purin-6(9H)-one is a complex organic compound with a purine base structure It is characterized by the presence of an amino group, a hydroxyethyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(((2-hydroxyethyl)thio)methyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a hydroxyethyl thiol compound under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(((2-hydroxyethyl)thio)methyl)-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the thioether linkage.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-9-(((2-hydroxyethyl)thio)methyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-9-(((2-hydroxyethyl)thio)methyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyethyl and thioether groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-9-(2-hydroxyethyl)-8-methyl-6-(methylthio)-9H-purine
- 2-Amino-9-(2-hydroxyethyl)-8-methyl-9H-purine
Uniqueness
2-Amino-9-(((2-hydroxyethyl)thio)methyl)-1H-purin-6(9H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Properties
CAS No. |
81475-41-4 |
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Molecular Formula |
C8H11N5O2S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
2-amino-9-(2-hydroxyethylsulfanylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O2S/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) |
InChI Key |
VNXPAWVBZPSHAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CSCCO)N=C(NC2=O)N |
Origin of Product |
United States |
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